2-Acetamido-6-nitrobenzoic Acid
Overview
Description
2-Acetamido-6-nitrobenzoic Acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- Preparation of N-Acyl Derivatives: 2-Acetamido-2-deoxy-3, 4, 6-tri-O-acetyl-β-D-glucosylamine was synthesized, a process involving 2-acetamido-6-nitrobenzoic acid, contributing to the development of amino sugars and their derivatives (Yamamoto, Miyashita, & Tsukamoto, 1965).
- Synthesis of Isomeric Esters: Research on the synthesis and characterization of isomeric benzoylnitrobenzoate esters, which includes derivatives of this compound, contributes to the understanding of molecular structures and properties (Corrie & Craik, 1994).
Biological Applications
- Sulfhydryl Group Determination: The compound has been used in studies for the determination of sulfhydryl groups in biological materials, demonstrating its utility in biochemical assays (Ellman, 1959).
- Antifungal Activity: Acetamides synthesized from this compound have been evaluated for antifungal activity, contributing to the discovery of potential antifungal agents (Bepary et al., 2021).
- Enzymatic Assays: The compound has been utilized in enzymatic assays, such as in the determination of penicillin acylase activity in organic media, highlighting its role in enzyme kinetics studies (Alves, Fonseca, Ramalho, & Cabral, 1995).
Catalysis and Reaction Studies
- Antibody-catalyzed Reactions: Research involving this compound in antibody-catalyzed reactions sheds light on the role of medium effects in enzymatic reactions (Lewis, Kramer, Robinson, & Hilvert, 1991).
Structural and Molecular Analysis
- Structure Determination: Studies on nitro derivatives of acetamido compounds, including this compound, contribute to the understanding of molecular structures and interactions (Mazurek, Lis, Rusek, & Krajewski, 1998).
Safety and Hazards
2-Acetamido-6-nitrobenzoic Acid is classified as a skin irritant and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .
Properties
IUPAC Name |
2-acetamido-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-3-2-4-7(11(15)16)8(6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNTZMHFBQIQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224034 | |
Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-78-5 | |
Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073721785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-6-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.